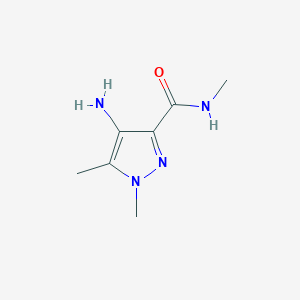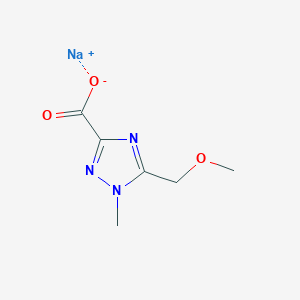
Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate hydrochloride, also known as DFE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFE is a derivative of benzoic acid and is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate hydrochloride is not fully understood. It is believed to work by inhibiting the activity of enzymes involved in various biological processes. Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate hydrochloride has been found to inhibit the activity of bacterial and fungal enzymes, which is why it has potential as an antibiotic and antifungal agent. It has also been found to inhibit the activity of enzymes involved in cancer cell growth and the formation of amyloid-beta plaques.
Biochemical and Physiological Effects:
Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate hydrochloride has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, induce apoptosis in cancer cells, and inhibit the formation of amyloid-beta plaques. Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate hydrochloride has also been found to have antioxidant properties, which could make it useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate hydrochloride has a number of advantages for lab experiments. It is a relatively stable compound and can be easily synthesized. It has also been found to have low toxicity, which makes it safe to use in lab experiments. However, Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate hydrochloride has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous solutions. It also has a short half-life, which means that it may not be effective in long-term experiments.
Zukünftige Richtungen
There are a number of future directions for research on Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate hydrochloride. One area of research could focus on the development of new antibiotics based on Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate hydrochloride. Another area of research could focus on the use of Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate hydrochloride in the treatment of Alzheimer's disease. Additionally, more research could be done to understand the mechanism of action of Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate hydrochloride and its potential applications in other fields.
Synthesemethoden
Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate hydrochloride is synthesized through a multi-step process that involves the reaction of 4-methylbenzoic acid with thionyl chloride to produce 4-methylbenzoyl chloride. This is then reacted with 2-amino-1,1-difluoroethanol to produce methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate. Finally, this compound is reacted with hydrochloric acid to produce Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate hydrochloride hydrochloride.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate hydrochloride has been extensively studied for its potential applications in various fields. It has been found to have antibacterial and antifungal properties and has been used in the development of new antibiotics. Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate hydrochloride has also been studied for its potential use in cancer treatment. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate hydrochloride has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
Eigenschaften
IUPAC Name |
methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO3.ClH/c1-7-5-8(10(15)16-2)3-4-9(7)17-11(12,13)6-14;/h3-5H,6,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECFMXZZUSAYQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)OC(CN)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-Phenoxyethyl)pyrrolidin-2-yl]-1-thiophen-2-ylethanone](/img/structure/B7451115.png)
![2-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]methylsulfonyl]propan-1-ol](/img/structure/B7451116.png)

![(Cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B7451129.png)









